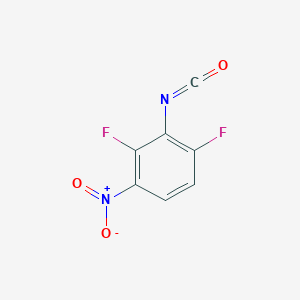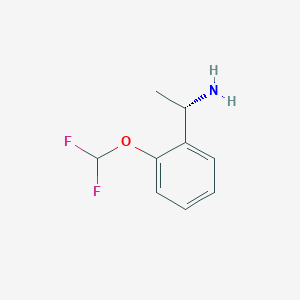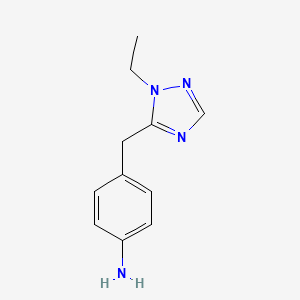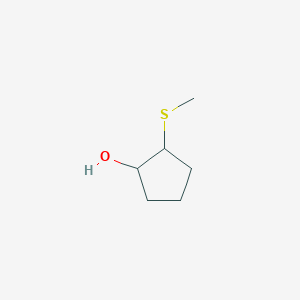
3-(2,3,4-Trifluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4-Trifluorophenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound The azetidine ring is known for its significant ring strain, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine can be achieved through various methods. One notable method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation for efficient cyclocondensation in an alkaline aqueous medium. This method allows for the preparation of azetidines bearing various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,3,4-Trifluorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce a wide range of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
3-(2,3,4-Trifluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-(4-Methoxyphenyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
Comparison: Compared to other similar compounds, 3-(2,3,4-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and selectivity .
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
3-(2,3,4-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12/h1-2,5,13H,3-4H2 |
InChI-Schlüssel |
QUMBYRVFUGNGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)

![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)



